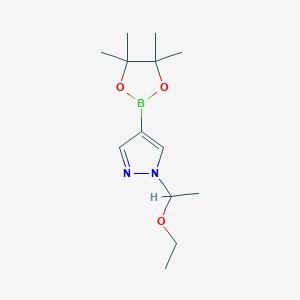












|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[N:13]=[N:12][C:11]([NH2:14])=[N:10][CH:9]=1.[CH2:15]([O:17][CH:18]([N:20]1[CH:24]=[C:23](B2OC(C)(C)C(C)(C)O2)[CH:22]=[N:21]1)[CH3:19])[CH3:16]>O.C1(C)C=CC=CC=1.C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([O:17][CH:18]([N:20]1[CH:24]=[C:23]([C:8]2[N:13]=[N:12][C:11]([NH2:14])=[N:10][CH:9]=2)[CH:22]=[N:21]1)[CH3:19])[CH3:16] |f:0.1.2,^1:48,50,69,88|
|


|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.42 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(N=N1)N
|
|
Name
|
|
|
Quantity
|
0.766 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to RT
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with CH2Cl2/Et2O
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C)N1N=CC(=C1)C1=CN=C(N=N1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.39 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |